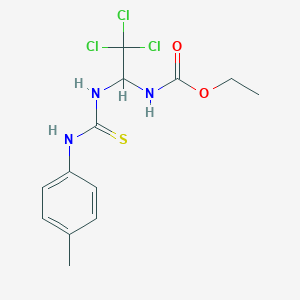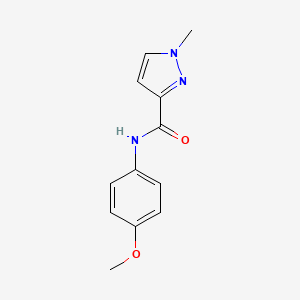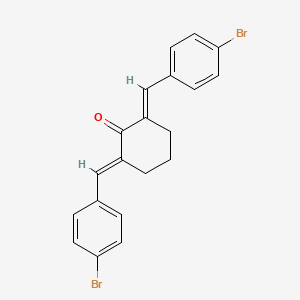
2,6-Bis-(4-bromo-benzylidene)-cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis-(4-bromo-benzylidene)-cyclohexanone: is an organic compound characterized by the presence of two 4-bromo-benzylidene groups attached to a cyclohexanone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone typically involves the condensation reaction between cyclohexanone and 4-bromo-benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the double bonds between the cyclohexanone and the benzaldehyde groups. The reaction is often conducted under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in the formation of cyclohexane derivatives.
Substitution: The bromine atoms in the benzylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted benzylidene derivatives.
科学的研究の応用
Chemistry: 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone is used as a building block in organic synthesis, particularly in the preparation of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential biological activities. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and resins. Its ability to undergo various chemical modifications allows for the creation of materials with tailored properties.
作用機序
The mechanism of action of 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the conjugated double bonds in the benzylidene groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
- 2,6-Bis-(4-chloro-benzylidene)-cyclohexanone
- 2,6-Bis-(4-fluoro-benzylidene)-cyclohexanone
- 2,6-Bis-(4-methyl-benzylidene)-cyclohexanone
Comparison: 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromo derivative may exhibit different physicochemical properties, such as higher molecular weight and different electronic effects, which can impact its overall behavior in chemical reactions and biological systems.
特性
分子式 |
C20H16Br2O |
|---|---|
分子量 |
432.1 g/mol |
IUPAC名 |
(2E,6E)-2,6-bis[(4-bromophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16Br2O/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h4-13H,1-3H2/b16-12+,17-13+ |
InChIキー |
HXRSOYCNABLYMF-UNZYHPAISA-N |
異性体SMILES |
C1C/C(=C\C2=CC=C(C=C2)Br)/C(=O)/C(=C/C3=CC=C(C=C3)Br)/C1 |
正規SMILES |
C1CC(=CC2=CC=C(C=C2)Br)C(=O)C(=CC3=CC=C(C=C3)Br)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate](/img/structure/B11712820.png)
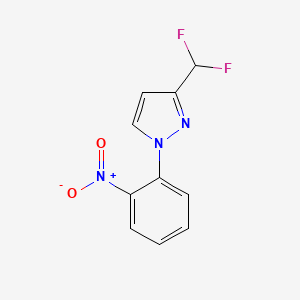


![5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol](/img/structure/B11712838.png)


![Ethyl [2-(3-chlorophenyl)]hydrazide oxalate](/img/structure/B11712848.png)
![1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B11712860.png)
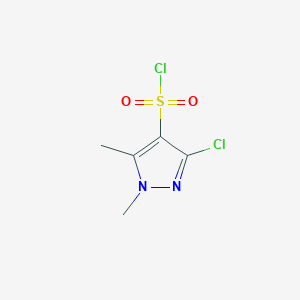
![1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine](/img/structure/B11712864.png)
![Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B11712876.png)
